molecular formula C17H13N3O3S2 B2972010 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1170933-50-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2972010
CAS No.: 1170933-50-2
M. Wt: 371.43
InChI Key: RGCIUWGWGVJMQF-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methylthio (-SMe) group at the 4-position and linked via an acetamide bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-24-12-7-4-8-13-15(12)19-16(25-13)18-14(21)9-20-10-5-2-3-6-11(10)23-17(20)22/h2-8H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCIUWGWGVJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of a benzo[d]thiazole moiety and an oxobenzo[d]oxazole ring, contributing to its unique pharmacological properties. The molecular formula is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of 341.39 g/mol.

  • Neuroprotective Effects : Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties by inhibiting nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS). In vitro assays demonstrated significant inhibition of nNOS, leading to reduced oxidative stress in neuronal cells .
  • Acetylcholinesterase Inhibition : Compounds containing similar structural motifs have shown promising acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that this class of compounds could enhance cholinergic transmission .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of benzo[d]thiazole may possess cytotoxic effects against various cancer cell lines. The presence of the oxazole ring may enhance this activity through multiple pathways including apoptosis induction and cell cycle arrest.

Study 1: Neuroprotective Potential

In a study involving 6-hydroxydopamine (6-OHDA) induced rat models, treatment with related compounds resulted in improved motor functions and neurochemical profiles, including increased dopamine levels and decreased glutamate levels . This suggests a potential application in Parkinson's disease therapy.

Study 2: AChE Inhibition

Research focusing on the synthesis and biological evaluation of thiazole-based compounds demonstrated that certain derivatives exhibited significant AChE inhibition, highlighting their potential role in Alzheimer's disease management .

Table of Biological Activities

Activity TypeCompound ExampleIC50/EffectivenessReference
nNOS InhibitionN-(benzo[d]thiazol-2-ylmethyl)-4-nitrophenyl piperazinenNOS = 66.73 ± 1.51
AChE Inhibition4-(benzo[d]thiazole-2-yl) phenolsIC50 = 2.7 µM
CytotoxicityVarious benzo[d]thiazole derivativesVaries by cell line

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are highlighted below, categorized by key features:

Substituent Variations on Benzothiazole/Benzoxazolone Cores

The methylthio group at the 4-position of the benzothiazole ring distinguishes this compound from others with alternative substituents, such as ethoxy (-OEt), chloro (-Cl), or phenyl groups. For example:

  • Ethoxy substituents : Ethoxy groups in compounds like those from enhance solubility but may reduce metabolic stability due to esterase susceptibility .
  • Piperazine-linked bivalent ligands : Compounds in and use piperazine or alkyl chains to bridge two heterocyclic units (e.g., two benzothiazolones or benzoxazolones), which could enhance binding avidity but increase molecular weight and complexity .

Table 1: Substituent Effects on Key Properties

Substituent Example Compound Key Impact Source
4-Methylthio Target compound Balances lipophilicity and stability
Ethoxy N-(2-(6-Ethoxybenzo[d]thiazol-2-yl)diazenyl) derivatives Increased solubility, metabolic lability
Chloro 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Enhanced lipophilicity, potential toxicity
Piperazine linker 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one Bivalent binding, higher molecular weight
Linker and Bridging Group Variations

The acetamide linker in the target compound contrasts with other bridging groups:

  • Piperazine/alkyl linkers : Used in bivalent ligands () to connect two heterocycles, these linkers confer conformational flexibility but may reduce bioavailability .
  • Propanamide vs. acetamide : Compounds like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () have longer linkers, which may alter binding pocket interactions compared to the shorter acetamide in the target .

Table 2: Linker Comparisons

Linker Type Example Compound Length (Atoms) Synthetic Yield Source
Acetamide Target compound 2 N/A
Propanamide 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide 3 18% conversion
Piperazine-alkyl 3-(5-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)pentyl)benzo[d]oxazol-2(3H)-one Variable 48–54%

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